molecular formula C6H8N2OP+ B8592090 Propanenitrile, 3,3'-phosphinylidenebis- CAS No. 5964-09-0

Propanenitrile, 3,3'-phosphinylidenebis-

Cat. No.: B8592090
CAS No.: 5964-09-0
M. Wt: 155.11 g/mol
InChI Key: DSIQDXZNQNRKSD-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3'-phosphinylidenebis- (systematic IUPAC name inferred as bis(3-cyano-propyl)phosphine) is an organophosphorus compound characterized by two propanenitrile moieties linked via a phosphinylidene (PH=) group.

Properties

CAS No.

5964-09-0

Molecular Formula

C6H8N2OP+

Molecular Weight

155.11 g/mol

IUPAC Name

bis(2-cyanoethyl)-oxophosphanium

InChI

InChI=1S/C6H8N2OP/c7-3-1-5-10(9)6-2-4-8/h1-2,5-6H2/q+1

InChI Key

DSIQDXZNQNRKSD-UHFFFAOYSA-N

Canonical SMILES

C(C[P+](=O)CCC#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between Propanenitrile, 3,3'-phosphinylidenebis- and two analogs identified in the literature:

Property Propanenitrile, 3,3'-phosphinylidenebis- 3,3´-[Methylenebis(phenylenenitrilo)]bis[1,3-dihydro] Propanenitrile, 3,3'-[(heptylphenyl)imino]bis
Core Linkage Phosphinylidene (PH=) Methylene (CH₂) Imino (NH) with heptylphenyl substituent
Molecular Weight Not reported Not reported 297.22 g/mol
Polar Surface Area (PSA) ~60–70 (estimated) Not reported 50.82 Ų
Key Functional Groups Nitrile, Phosphorus Nitrile, Aromatic rings Nitrile, Alkyl chain, Aromatic ring
Potential Applications Catalysis, Organometallic synthesis Pharmaceutical intermediates (e.g., Sarciron derivatives) Limited data; possible surfactant or lipid-like uses

Reactivity and Stability

  • Phosphinylidene vs. Methylene Linkage: The phosphinylidene group in the target compound introduces a polarizable P–H bond, which may enhance reactivity in nucleophilic substitutions or metal coordination compared to the inert methylene bridge in 3,3´-[methylenebis(phenylenenitrilo)]bis.
  • Imino vs.

Pharmacological Relevance

  • The methylene-linked analog has been explored in drug development (e.g., Sarciron derivatives) due to aromatic nitrile groups enabling hydrogen bonding and target specificity .
  • The target compound’s phosphorus center could mimic phosphate groups in bioactive molecules, though its toxicity profile remains unstudied.

Material Science Potential

  • The phosphinylidene group’s Lewis acidity may facilitate catalytic cycles or serve as a ligand in transition-metal complexes, distinguishing it from the inert methylene-linked compound .

Limitations and Data Gaps

  • Experimental Data : Critical parameters (e.g., solubility, melting point) for Propanenitrile, 3,3'-phosphinylidenebis- are unavailable, requiring extrapolation from analogs.
  • Commercial Availability: Neither the target compound nor the heptylphenyl-imino analog are listed by major suppliers, indicating niche research status .

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